molecular formula C10H12BrNO2 B12335525 (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide

Cat. No.: B12335525
M. Wt: 258.11 g/mol
InChI Key: JCPYSZVJRRFVQW-SBSPUUFOSA-N
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Description

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in various natural products and therapeutic agents. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline derivatives.

    Reduction: The isoquinoline derivative undergoes reduction to form the tetrahydroisoquinoline core.

    Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.

    Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further reduce the compound to simpler amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Simpler amines.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

    Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carboxylic acid group.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar to the compound but without the hydrobromide salt form.

    Isoquinoline: A related compound with a different degree of saturation and functional groups.

Uniqueness

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide is unique due to its specific stereochemistry and the presence of both the carboxylic acid group and the hydrobromide salt. This combination enhances its solubility, stability, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide

InChI

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1

InChI Key

JCPYSZVJRRFVQW-SBSPUUFOSA-N

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Br

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Br

Origin of Product

United States

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